2-(2,4-dichlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone oxalate
Overview
Description
2-(2,4-dichlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone oxalate is a useful research compound. Its molecular formula is C25H19Cl2FN2O6 and its molecular weight is 533.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 532.0604199 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
AMPA Receptor Antagonists
A study explored the structure-activity relationship (SAR) of quinazolin-4-ones as AMPA receptor inhibitors. This research identified new antagonists with potent inhibition capabilities, emphasizing the critical role of the 2-fluorophenyl positioning relative to the quinazolin-4-one ring for activity (Chenard et al., 2001).
Cytotoxic Evaluation
Another study synthesized quinazolinone-1, 3, 4-oxadiazole derivatives and evaluated their cytotoxic effects against MCF-7 and HeLa cell lines. A specific compound demonstrated remarkable cytotoxic activity, highlighting the potential of quinazolinone derivatives in cancer therapy (Hassanzadeh et al., 2019).
Chemical Sensors
Quinazolinone derivatives have also been used to develop sensitive optochemical sensors. A study utilized 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone (HPQ) as a fluoroionophore for Fe(3+) detection, demonstrating its efficiency in determining iron ions in pharmaceutical samples (Xiaobing Zhang et al., 2007).
Anticonvulsant Activity
Research on 4(3H)-quinazolinones related to methaqualone identified compounds with significant anticonvulsant activity, providing insights into their potential therapeutic uses (Wolfe et al., 1990).
Synthesis and Biological Activity
Quinazolinones are synthesized for a broad spectrum of biological activities. For example, the facile synthesis of 3-(thiphenoxy/phenoxy)-4-phenyl-l,2-dihydro-2-quinolinones aimed to explore their antibacterial properties, reflecting the structural importance of the quinazolinone moiety in pharmacological applications (Yadav et al., 2000).
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-3-[3-(2-fluorophenoxy)propyl]quinazolin-4-one;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2O2.C2H2O4/c24-15-10-11-16(18(25)14-15)22-27-20-8-3-1-6-17(20)23(29)28(22)12-5-13-30-21-9-4-2-7-19(21)26;3-1(4)2(5)6/h1-4,6-11,14H,5,12-13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXDFNQCBPHSLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CCCOC4=CC=CC=C4F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2FN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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